Dansyl-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

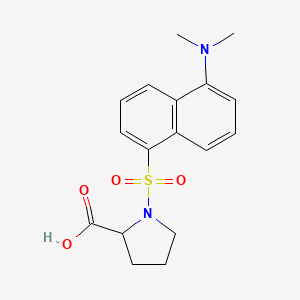

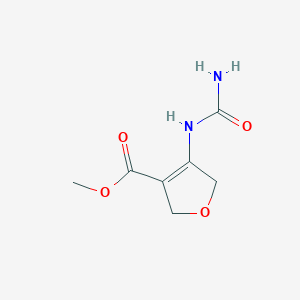

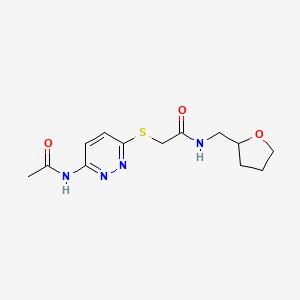

Dansyl-proline is a derivative of proline, an amino acid. It has the empirical formula C17H20N2O4S and a molecular weight of 348.42 . It is used in various biochemical applications, particularly in the identification of N-terminal amino acids .

Synthesis Analysis

Dansyl-proline can be synthesized through the reaction of dansyl chloride with proline . The reaction involves the free amino groups of proline reacting with dansyl chloride . This reaction is highly sensitive and has been used extensively in peptide sequence determination .

Molecular Structure Analysis

The molecular structure of Dansyl-proline involves a dansyl group attached to the proline molecule . The N-H fragment of the methoxysulfonoamide group is involved as a donor in hydrogen interaction with the amino group of a neighboring molecule generating supramolecular dimers .

Chemical Reactions Analysis

Dansyl-proline participates in nucleophilic substitution reactions . The reaction of dansyl chloride with proline yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .

Physical And Chemical Properties Analysis

Dansyl-proline is a solid at room temperature . It has a molecular weight of 348.42 . The compound is stable under normal conditions and should be stored at -20°C .

Aplicaciones Científicas De Investigación

1. Neuropharmacological Applications

Dansyl-proline has been studied for its potential role in neuropharmacology. Prokai et al. (2001) described a tripeptide, Pro-Gln-Arg-NH2, derivatized with dansyl, which antagonizes the central anti-opioid action of neuropeptide FF. This compound, known as dansyl-PQR-NH2, has therapeutic potential to treat opiate withdrawal. The study highlights the combinatorial optimization of this compound, with a focus on improving its potency and ability to penetrate the central nervous system (Prokai et al., 2001).

2. Plant Stress Resistance

In the context of plant biology, glycine betaine and proline are major organic osmolytes that accumulate in plants in response to environmental stresses. Ashraf and Foolad (2007) discussed the role of these compounds, including proline, in improving plant abiotic stress resistance. The review highlights the positive effects of proline on enzyme and membrane integrity, as well as its role in osmotic adjustment under stress conditions (Ashraf & Foolad, 2007).

3. Molecular and Cellular Biology

Dansyl-proline and its analogues have applications in molecular and cellular biology. Bach and Takagi (2013) reviewed the physiological properties and microbial production of l-proline analogues, including their role in studying cellular metabolism and regulation of macromolecule synthesis in cells. These analogues are also explored for their potential in modifying the biological, pharmaceutical, or physicochemical properties of peptides (Bach & Takagi, 2013).

4. Analytical Chemistry Applications

Dansyl-proline is used in analytical chemistry for the detection of proline. Chang et al. (2010) developed a molecularly imprinted polymer (MIP)-chemiluminescence (CL) method for proline detection, using dansyl-proline as the analyte. This method is significant for its specificity, response speed, and sensitivity (Chang, Zhang, & Yang, 2010).

5. Biochemical Research

In biochemical research, dansyl-proline has been used to study the binding interactions of amino acids. Abe et al. (2000) investigated the chiral discrimination of N-carbazole-carbonyl derivatives of α-amino acids, using dansyl-L-proline as a probe. Their study sheds light on the specific binding interactions of amino acids with bovine serum albumin (Abe et al., 2000).

Mecanismo De Acción

Dansyl-proline’s mechanism of action is primarily through its fluorescent properties. The dansyl amino acid is fluorescent under UV light and is identified by thin-layer chromatography on polyamide sheets . This property makes it extremely useful in identifying amino acids, particularly in peptide sequence determination .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJIWURDCGMVQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2385905.png)

![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)

![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2385911.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)

![Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385921.png)

![3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2385922.png)